molecular formula C11H13ClO B1611311 4-Chloro-1-(2-methylphenyl)-1-oxobutane CAS No. 40877-13-2

4-Chloro-1-(2-methylphenyl)-1-oxobutane

Cat. No.: B1611311
CAS No.: 40877-13-2
M. Wt: 196.67 g/mol
InChI Key: LPKLQNWSXICBIQ-UHFFFAOYSA-N
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Description

4-Chloro-1-(2-methylphenyl)-1-oxobutane is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a chloro group and a methyl-substituted phenyl ring attached to a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(2-methylphenyl)-1-oxobutane can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 2-methylbenzoyl chloride reacts with 1-chlorobutane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Another method involves the use of Grignard reagents. In this approach, 2-methylphenylmagnesium bromide reacts with 4-chlorobutanone to form the desired product. This reaction is usually carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture or oxygen.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as zeolites or metal-organic frameworks (MOFs) can be employed to facilitate the reaction and improve selectivity. Additionally, advanced purification techniques like distillation and crystallization are used to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(2-methylphenyl)-1-oxobutane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amines or thiols derivatives.

Scientific Research Applications

4-Chloro-1-(2-methylphenyl)-1-oxobutane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be employed in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Chloro-1-(2-methylphenyl)-1-oxobutane depends on its interaction with molecular targets. In biological systems, it may act as an inhibitor of specific enzymes by binding to their active sites. The chloro and methyl groups can enhance the compound’s affinity for hydrophobic pockets within proteins, thereby modulating their activity. Additionally, the ketone group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1-phenyl-1-oxobutane: Lacks the methyl group on the phenyl ring.

    4-Chloro-1-(2-methylphenyl)-1-oxopentane: Has an additional carbon in the butanone backbone.

    4-Bromo-1-(2-methylphenyl)-1-oxobutane: Contains a bromo group instead of a chloro group.

Uniqueness

4-Chloro-1-(2-methylphenyl)-1-oxobutane is unique due to the presence of both the chloro and methyl groups, which can influence its reactivity and interactions with other molecules. The combination of these substituents can enhance the compound’s stability and selectivity in various chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

4-chloro-1-(2-methylphenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO/c1-9-5-2-3-6-10(9)11(13)7-4-8-12/h2-3,5-6H,4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPKLQNWSXICBIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50565270
Record name 4-Chloro-1-(2-methylphenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50565270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40877-13-2
Record name 4-Chloro-1-(2-methylphenyl)-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40877-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1-(2-methylphenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50565270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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